molecular formula C11H10FN3O B1492157 6-((4-Fluorobenzyl)amino)pyridazin-3-ol CAS No. 1869931-07-6

6-((4-Fluorobenzyl)amino)pyridazin-3-ol

Cat. No. B1492157
M. Wt: 219.21 g/mol
InChI Key: FHOVVQFEXFOLPE-UHFFFAOYSA-N
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Description

“6-((4-Fluorobenzyl)amino)pyridazin-3-ol” is a chemical compound that can be used for pharmaceutical testing . It is a derivative of pyridazinone, a class of compounds that have been found to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyridazinone derivatives, such as “6-((4-Fluorobenzyl)amino)pyridazin-3-ol”, often involves reactions with hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A specific synthesis process for this compound is not available in the search results.

Scientific Research Applications

  • Pharmacological Activities

    • Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
    • Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
  • FABP4 Inhibition

    • Fatty acid binding protein (FABP4) inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases .
    • Novel and potent FABP4 inhibitors have been developed using this approach and the synthesis, biological evaluation and molecular docking of the 4-amino and 4-ureido pyridazinone-based series have been reported .
  • Antibacterial Activities

    • A novel series of pyridazinone derivatives were synthesized and characterized by NMR (1H and 13C), FT-IR spectroscopies, and ESI-MS methods .
    • All synthesized compounds were screened for their antibacterial activities against Staphylococcus aureus (Methicillin-resistant), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii .
  • Antiplatelet Activities

    • A number of 6-aryl-3 (2H)-pyridazinone derivatives substituted at position 5 have been synthesized .
    • Their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
  • PDE-III Inhibition

    • The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV) .
    • A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .
  • Antipyretic, Anti-inflammatory and Analgesic Activities

    • Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretics, anti-inflammatory and analgesic properties .
  • Anticonvulsant Activities

    • Pyridazinone derivatives have been demonstrated to possess anticonvulsant properties .
    • These compounds could potentially be used in the treatment of epilepsy and other seizure disorders .
  • Antidiabetic Activities

    • Some pyridazinone derivatives have shown antidiabetic properties .
    • They could potentially be used in the treatment of diabetes .
  • Bronchial Asthma and Allergy Treatment

    • Pyridazinone derivatives have been shown to have properties that could potentially be used in the treatment of bronchial asthma and allergies .
  • Antifungal Activities

    • Some pyridazinone derivatives have demonstrated antifungal properties .
    • They could potentially be used in the treatment of fungal infections .
  • Antitubercular Activities

    • Pyridazinone derivatives have been shown to possess antitubercular properties .
    • They could potentially be used in the treatment of tuberculosis .
  • Herbicidal Activities

    • Pyridazinone derivatives have been demonstrated to possess herbicidal properties .
    • They could potentially be used in the control of unwanted vegetation .

properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOVVQFEXFOLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NNC(=O)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-Fluorobenzyl)amino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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